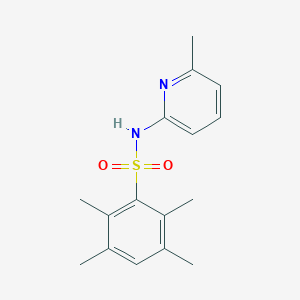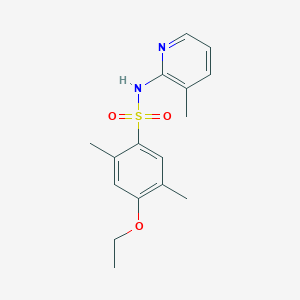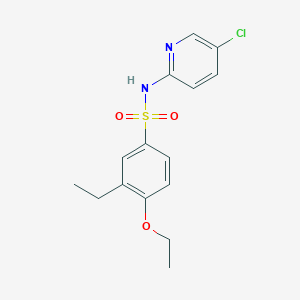![molecular formula C12H17N5O3 B224498 8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one CAS No. 1471-78-9](/img/structure/B224498.png)
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one, commonly known as Lometrexol, is a potent antifolate agent that has been extensively studied for its potential therapeutic applications in cancer treatment.
科学的研究の応用
Lometrexol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. Lometrexol works by inhibiting the enzyme thymidylate synthase, which is essential for the synthesis of DNA. By inhibiting this enzyme, Lometrexol prevents cancer cells from dividing and growing.
作用機序
Lometrexol exerts its antitumor activity by inhibiting the enzyme thymidylate synthase, which is involved in the de novo synthesis of thymidylate, a nucleotide required for DNA synthesis. Lometrexol is a potent inhibitor of thymidylate synthase and has been shown to be more effective than other antifolate agents such as methotrexate.
生化学的および生理学的効果
Lometrexol has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In addition to its antitumor activity, Lometrexol has been shown to have other biochemical and physiological effects, including the inhibition of folate-dependent enzymes, the induction of apoptosis, and the inhibition of angiogenesis.
実験室実験の利点と制限
One of the advantages of using Lometrexol in lab experiments is its potency and specificity. Lometrexol is a potent inhibitor of thymidylate synthase and has been shown to be more effective than other antifolate agents such as methotrexate. However, one of the limitations of using Lometrexol in lab experiments is its toxicity. Lometrexol can cause severe side effects, including myelosuppression, gastrointestinal toxicity, and renal toxicity.
将来の方向性
There are several future directions for the study of Lometrexol. One area of research is the development of new Lometrexol analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of Lometrexol in combination with other anticancer agents to enhance its antitumor activity and reduce its toxicity. Additionally, the development of targeted delivery systems for Lometrexol could improve its efficacy and reduce its toxicity. Finally, the investigation of Lometrexol in preclinical and clinical studies for the treatment of various types of cancer is an important future direction.
合成法
Lometrexol is synthesized through a multi-step process that involves the condensation of 2-amino-4-ethyl-5-methylpyrrolo[2,3-d]pyrimidine with formaldehyde and subsequent reduction of the resulting imine with sodium borohydride. The resulting intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then reacted with ethylamine to give Lometrexol.
特性
CAS番号 |
1471-78-9 |
|---|---|
製品名 |
8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one |
分子式 |
C12H17N5O3 |
分子量 |
279.3 g/mol |
IUPAC名 |
8-ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5H-pteridin-7-one |
InChI |
InChI=1S/C12H17N5O3/c1-4-13-12-14-6-7-9(16-12)17(5-2)10(18)8(15-7)11(19)20-3/h6,15,19H,4-5H2,1-3H3,(H,13,14,16) |
InChIキー |
GSFSOEVAPCDZTL-UHFFFAOYSA-N |
異性体SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)/C(=C(/O)\OC)/N2)CC |
SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=C(O)OC)N2)CC |
正規SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=C(O)OC)N2)CC |
同義語 |
(6E)-8-ethyl-2-ethylamino-6-(hydroxy-methoxy-methylidene)-5H-pteridin- 7-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)


![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




